(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride

Description

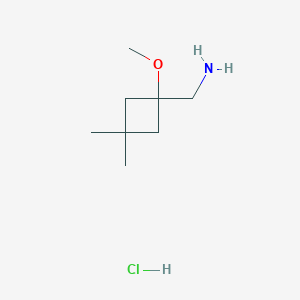

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine hydrochloride characterized by a methoxy group and two methyl substituents on the cyclobutane ring. The primary amine (-NH₂) is attached to a methanamine group, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

(1-methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)4-8(5-7,6-9)10-3;/h4-6,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGNRGRGEZTFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CN)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride typically involves the following steps:

Formation of the cyclobutane ring: Starting from a suitable precursor, the cyclobutane ring is formed through cyclization reactions.

Introduction of the methoxy group: The methoxy group is introduced via nucleophilic substitution reactions.

Addition of the methanamine group: The methanamine group is added through reductive amination or other suitable amination reactions.

Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the methanamine group, converting it to primary or secondary amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Amine Hydrochlorides

1-(1-Ethyl-3,3-dimethylcyclobutyl)methanamine Hydrochloride

- Structure : Features an ethyl group instead of a methoxy group at the 1-position of the cyclobutane ring.

- Molecular Formula : Likely C₉H₁₈ClN (higher molecular weight due to the ethyl substituent).

3-Methylcyclobutanamine Hydrochloride

- Structure : A simpler cyclobutane derivative with a single methyl group at the 3-position.

- Molecular Formula : C₅H₁₀ClN (CAS RN: 89381-07-7).

- Key Difference : Lacks both the methoxy and dimethyl groups, leading to a less sterically hindered and more flexible structure. This could enhance its suitability for reactions requiring conformational mobility .

Methanamine Hydrochlorides with Aromatic Substituents

(4-(Methylsulfinyl)phenyl)methanamine Hydrochloride (Compound 2k)

- Structure : Aromatic phenyl ring with a methylsulfinyl group.

- NMR Data: ¹H NMR (methanol-d₄): δ 8.31 (s, 3H, NH₃⁺), 7.85 (d, J=8.2 Hz, 2H), 7.62 (d, J=8.2 Hz, 2H), 3.94 (s, 2H), 2.75 (s, 3H).

- Key Difference : The sulfinyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference likely impacts electronic properties and binding interactions in biological systems .

Furan-2-yl Methanamine Hydrochloride (Compound 2m)

- Structure : Furan ring attached to the methanamine group.

- NMR Data : ¹H NMR (DMSO-d₆): δ 8.55 (s, 3H, NH₃⁺), 7.61 (dd, J=1.8 Hz, 0.6 Hz, 1H), 6.43 (dd, J=3.3 Hz, 1.8 Hz, 1H), 6.32 (dd, J=3.3 Hz, 0.6 Hz, 1H), 4.01 (s, 2H).

- Key Difference : The furan ring provides aromaticity and π-electron density, which could enhance interactions with aromatic residues in proteins—a feature absent in the aliphatic cyclobutane-based target compound .

Branched-Chain Amine Hydrochlorides

(2S)-1-Methoxy-3,3-dimethylbutan-2-amine Hydrochloride

- Structure : Acyclic butan-2-amine backbone with methoxy and dimethyl groups.

- Molecular Formula: C₇H₁₆ClNO (CAS RN: 130747-13-6).

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Ester-functionalized backbone with methylamino and dimethyl groups.

- NMR Data : ¹H NMR (DMSO-d₆): δ 9.00 (brs, 1H), 3.79 (s, 3H, OCH₃), 2.54 (s, 3H, NCH₃), 1.02 (s, 9H, C(CH₃)₃).

- Key Difference : The ester group introduces hydrolytic instability under basic conditions, unlike the ether-linked methoxy group in the target compound, which is more stable .

Comparative Data Table

Research Findings and Implications

- Structural Rigidity vs. Flexibility : Cyclobutane rings (as in the target compound) impose conformational constraints, which can enhance binding specificity in drug design compared to acyclic analogs .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound may stabilize positive charge on the amine via resonance, whereas sulfinyl or ester groups (electron-withdrawing) in analogs reduce basicity .

- Safety and Handling : While safety data for the target compound are unavailable, similar hydrochlorides (e.g., diphenhydramine hydrochloride) require precautions against inhalation and skin contact, suggesting standard handling for amine hydrochlorides applies .

Biological Activity

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H21NO·HCl

- CAS Number : 2309448

- SMILES Notation : CC1(C(C(C1)(CN)OC)C)C

The compound features a cyclobutane ring substituted with a methoxy group and a methanamine moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological processes such as neurotransmission or cell proliferation.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have suggested that derivatives possess antibacterial properties against pathogens such as E. coli and Staphylococcus aureus .

- Anticancer Potential : There is evidence supporting the antiproliferative effects of related compounds on cancer cell lines, including HeLa and A549 cells . The IC50 values for these activities indicate moderate efficacy in inhibiting cell growth.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer properties of related compounds found that modifications in the structure significantly impacted their efficacy against cancer cell lines. The introduction of various substituents on the cyclobutane ring was shown to enhance or reduce antiproliferative effects, suggesting that structure-activity relationships are crucial for optimizing therapeutic potential .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against both gram-positive and gram-negative bacteria. The results indicated that certain modifications led to increased activity against resistant strains, highlighting the compound's potential in addressing antibiotic resistance .

Q & A

Q. What are the recommended synthetic pathways for (1-Methoxy-3,3-dimethylcyclobutyl)methanamine; hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis involves cyclization of a pre-functionalized cyclobutane precursor. For example, cyclobutane derivatives are often synthesized via [2+2] photocycloaddition or catalytic ring-closing reactions. Subsequent functionalization with a methoxy group and amine moiety can be achieved using nucleophilic substitution (e.g., methoxymethylamine in polar solvents like THF or DMF) followed by reductive amination. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents for imine intermediates . Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust solvent polarity (e.g., switching from ethanol to dichloromethane) to improve yield.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the methoxy group (δ ~3.3 ppm for CH₃O) and cyclobutane ring protons (distinct coupling patterns for strained rings). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and detects isotopic chlorine patterns from the hydrochloride salt .

- HPLC/UPLC : Use a C18 column with UV detection (λ = 210–280 nm) to assess purity ≥95% .

Q. How should researchers handle stability issues during storage?

- Methodological Answer :

- Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the methoxy group or amine oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict regioselectivity in reactions (e.g., methoxy group stability under acidic conditions).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) by docking the amine group into receptor binding pockets .

- Retrosynthetic Tools : AI-driven platforms (e.g., Template_relevance models) propose alternative synthetic routes based on Reaxys/Pistachio databases .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor affinity results)?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled assays) with functional cAMP assays to distinguish binding affinity from efficacy .

- Batch Analysis : Compare impurity profiles (via LC-MS) across synthetic batches; trace solvents (e.g., DMF residuals) may artifactually modulate receptor activity .

- Species-Specific Variants : Test across cell lines (human vs. rodent receptors) to identify interspecies differences in target engagement .

Q. How can stereochemical outcomes be controlled during cyclobutane ring formation?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Rhodium-phosphine complexes) in [2+2] cycloadditions to enforce cis or trans ring configurations .

- Dynamic Kinetic Resolution : Employ chiral auxiliaries during ring functionalization to bias amine stereochemistry .

- X-ray Crystallography : Resolve absolute configuration post-synthesis to validate stereochemical control .

Safety and Compliance

Q. What safety protocols are essential for handling this hydrochloride salt in vivo studies?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for aerosolized particles .

- Waste Disposal : Neutralize acidic waste (pH 7–8) before disposal. Incinerate contaminated materials at ≥800°C .

- Acute Toxicity Mitigation : Pre-treat animal models with histamine H₁ antagonists if preliminary data suggest vasoactive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.